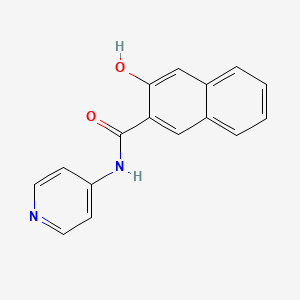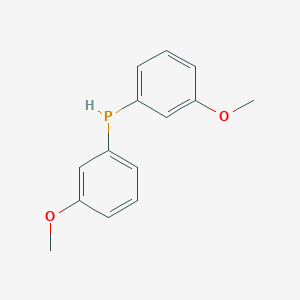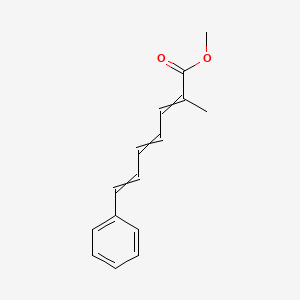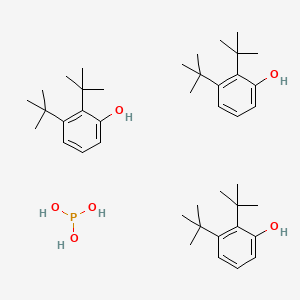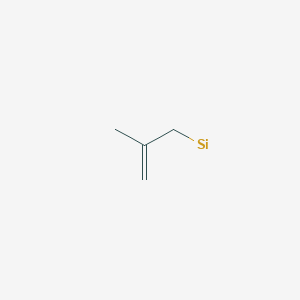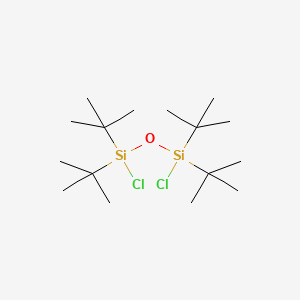
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodisiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodisiloxane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of two silicon atoms bonded to chlorine atoms and tert-butyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodisiloxane can be synthesized through several methods. One common approach involves the reaction of tert-butylchlorosilane with a silicon-based reagent under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality compound suitable for various applications.
化学反应分析
Types of Reactions
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodisiloxane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form siloxane derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of silane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a catalyst, such as a transition metal complex.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various siloxane and silane derivatives, which can be further functionalized for specific applications.
科学研究应用
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodisiloxane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in the development of silicon-based biomaterials.
Medicine: Research is ongoing to explore its potential as a component in drug delivery systems and medical devices.
Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
作用机制
The mechanism of action of 1,1,3,3-Tetra-tert-butyl-1,3-dichlorodisiloxane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence its reactivity and facilitate specific chemical transformations. Additionally, its bulky tert-butyl groups provide steric hindrance, affecting the compound’s overall reactivity and stability.
相似化合物的比较
Similar Compounds
- 1,1,3,3-Tetramethyl-1,3-dichlorodisiloxane
- 1,1,3,3-Tetraethyl-1,3-dichlorodisiloxane
- 1,1,3,3-Tetraphenyl-1,3-dichlorodisiloxane
Uniqueness
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodisiloxane is unique due to the presence of bulky tert-butyl groups, which provide steric protection and influence the compound’s reactivity. This makes it a valuable reagent in synthetic chemistry, where controlled reactivity is essential.
属性
CAS 编号 |
117559-35-0 |
|---|---|
分子式 |
C16H36Cl2OSi2 |
分子量 |
371.5 g/mol |
IUPAC 名称 |
ditert-butyl-chloro-[ditert-butyl(chloro)silyl]oxysilane |
InChI |
InChI=1S/C16H36Cl2OSi2/c1-13(2,3)20(17,14(4,5)6)19-21(18,15(7,8)9)16(10,11)12/h1-12H3 |
InChI 键 |
NMRZBOKABIGVLY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C(C)(C)C)(O[Si](C(C)(C)C)(C(C)(C)C)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


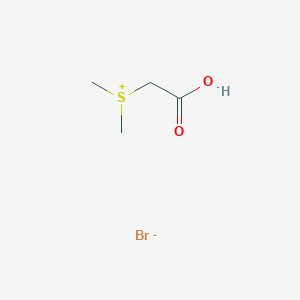

![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14297350.png)
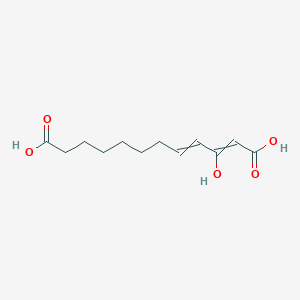

![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)
